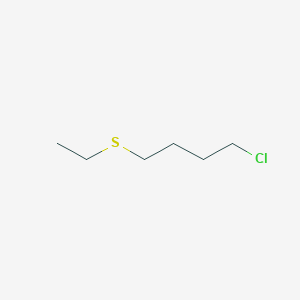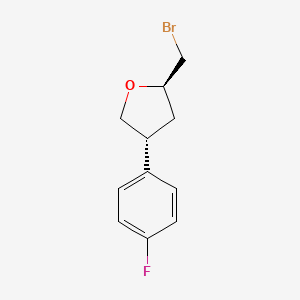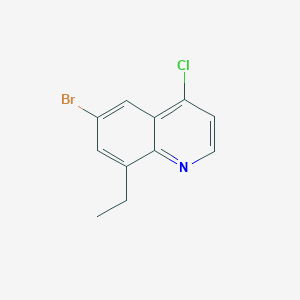
6-Bromo-4-chloro-8-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-8-ethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H9BrClN It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds with significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-8-ethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-bromaniline and ethyl propiolate can be used as starting materials, followed by reactions with phosphorus trichloride to introduce the chlorine atom . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The comprehensive yield of the industrial method can reach up to 70% or above .
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-8-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-4-chloro-8-ethylquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-4-chloro-8-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-2-ethylquinoline: Similar structure but with the ethyl group at a different position.
6-Bromo-4-chloro-8-methylquinoline: Similar structure with a methyl group instead of an ethyl group.
7-Bromo-4-chloro-8-methylquinoline: Another derivative with different substitution patterns.
Uniqueness
6-Bromo-4-chloro-8-ethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the ethyl group, provides a distinct set of chemical properties that can be leveraged in various applications.
特性
分子式 |
C11H9BrClN |
|---|---|
分子量 |
270.55 g/mol |
IUPAC名 |
6-bromo-4-chloro-8-ethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-5-8(12)6-9-10(13)3-4-14-11(7)9/h3-6H,2H2,1H3 |
InChIキー |
FYMUODOVILGPBS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC2=C(C=CN=C12)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




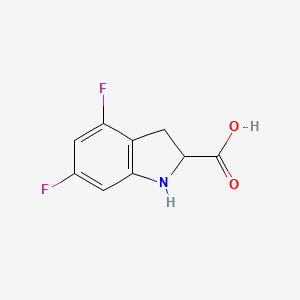

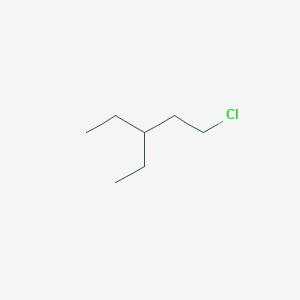

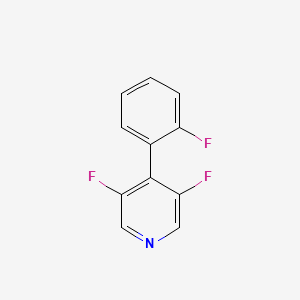

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
